

Exploring Different PEG Linkers for VH032: An In-depth Technical Guide

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Compound of Interest

Compound Name: VH032-Peg2-NH-boc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of various polyethylene glycol (PEG) linkers with VH032, a potent von Hippel-Lindau (VHL) E3 ligase ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the critical role of the PEG linker in modulating the physicochemical properties and biological activity of VH032-based PROTACs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Role of PEG Linkers in VH032-Based PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the E3 ligase ligand (in this case, VH032) and the target protein ligand is a critical determinant of the PROTAC's efficacy.[3][4] PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which allows for the optimization of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3]

The length and composition of the PEG linker can significantly impact a PROTAC's:

- **Ternary Complex Formation:** The linker must be of an optimal length to facilitate a productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.

- **Membrane Permeability:** A crucial factor for oral bioavailability, permeability is influenced by the linker's ability to shield polar surface area. Shorter PEG linkers generally lead to more permeable compounds.
- **Solubility and Physicochemical Properties:** PEG linkers can enhance the solubility of PROTAC molecules.
- **Degradation Potency (DC50) and Maximal Degradation (Dmax):** The linker's characteristics directly affect the efficiency of target protein degradation.

Quantitative Data on VH032-PEG Linker Conjugates

The following tables summarize key quantitative data from studies exploring different PEG linkers with VH032.

Table 1: Permeability and Lipophilic Permeability Efficiency of VH032-Based PROTACs with Varying Linkers

Compound Series	Number of PEG Units	Permeability (P _e) (× 10 ⁻⁶ cm/s)	Lipophilic Permeability Efficiency (LPE)	Reference
SL-X Series				
4	0	8.6	-	
6	3	0.2	-	
MZ Series				
7	2	0.6	-	
8	3	0.03	-	
9	4	0.006	-	
AT Series				
15	1	0.005	-	
16	2	0.005	-	
MZP Series				
10	2	-	-	
11	4	-	-	
CM/CMP Series				
12	-	-	-	
13	-	-	-	
14	-	-	-	

Data extracted from "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs". Note that direct comparison between series should be made with caution due to differences in the target-binding ligand and attachment points.

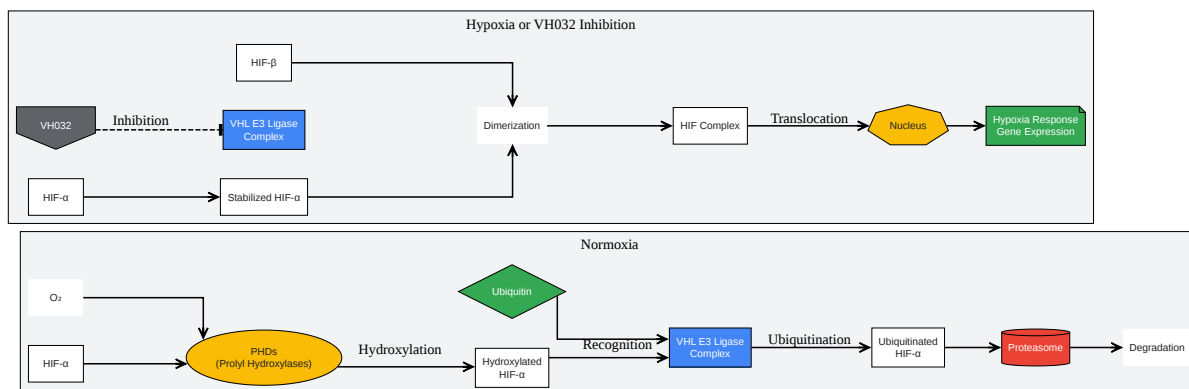
Table 2: Binding Affinity of VH032 and Derivatives to VHL

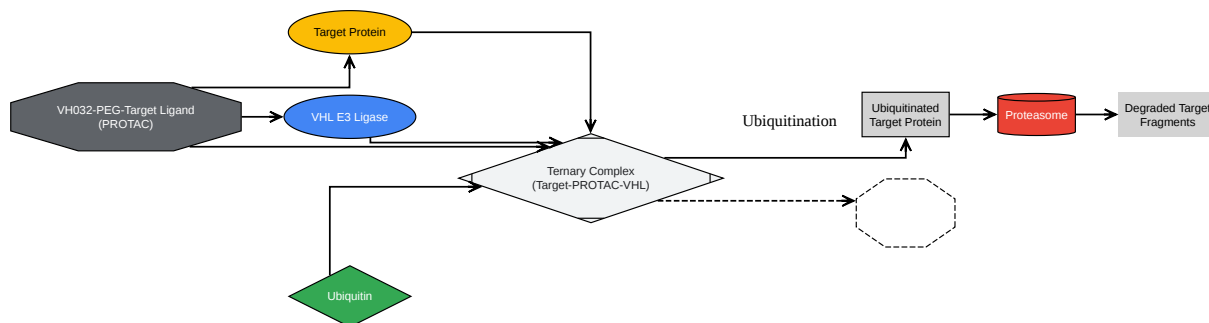
Compound	K _d (nM)	Assay Method	Reference
VH032	185	Not Specified	
VH032	352.2 (IC ₅₀)	TR-FRET	
VH298 (related VHL inhibitor)	288.2 (IC ₅₀)	TR-FRET	
Ester-containing analog (3)	1.7-fold higher than 4	Fluorescence Polarization	
Amide-containing analog (4)	-	Fluorescence Polarization	
BODIPY FL VH032 (5)	3.01	TR-FRET	

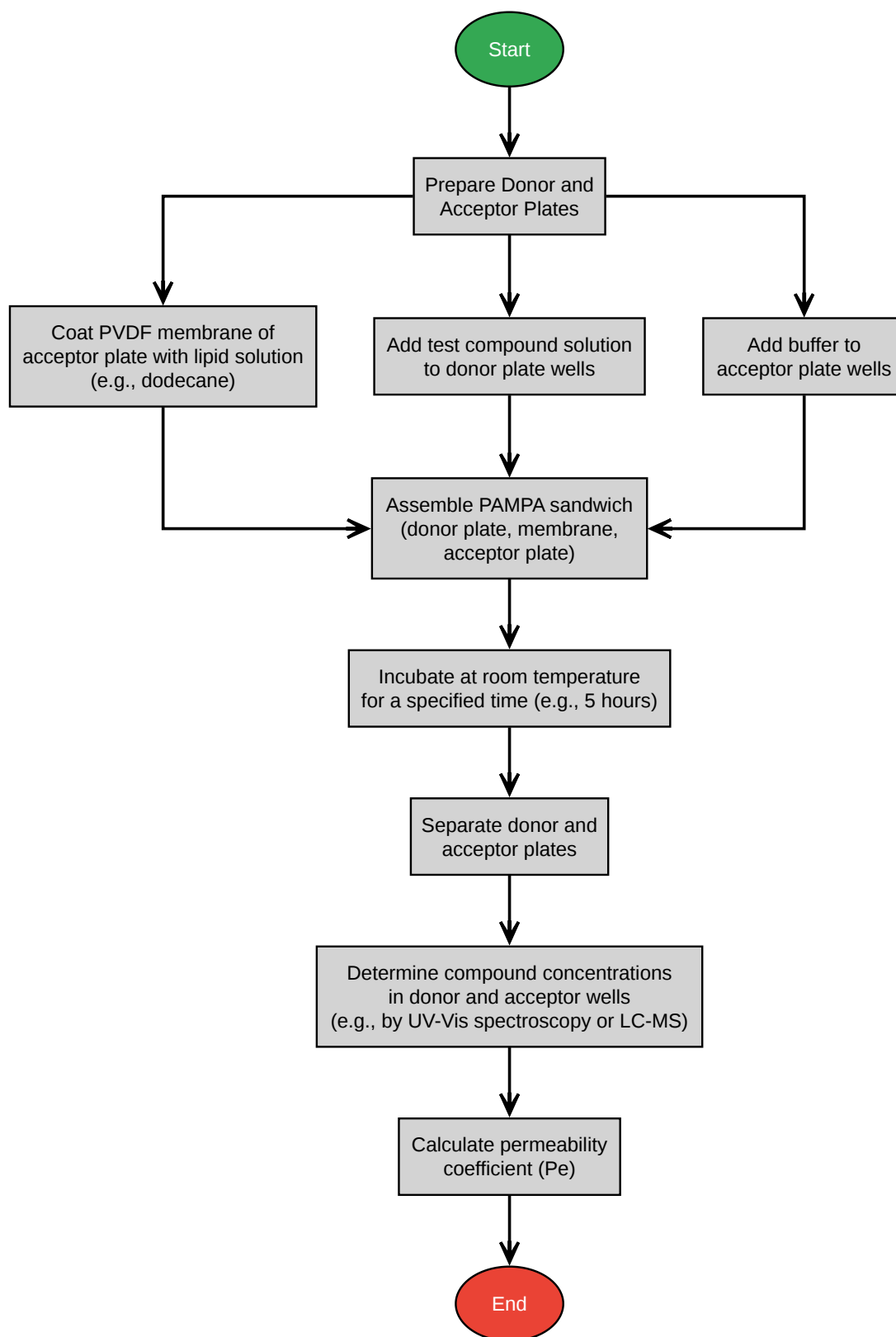
K_d (dissociation constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate stronger binding.

Signaling Pathway and Mechanism of Action

VH032 functions by binding to the VHL E3 ligase and disrupting its interaction with Hypoxia-Inducible Factor-alpha (HIF- α). Under normal oxygen conditions (normoxia), HIF- α is hydroxylated, recognized by VHL, and subsequently ubiquitinated and degraded by the proteasome. By inhibiting the VHL:HIF- α interaction, VH032 stabilizes HIF- α , leading to the activation of the hypoxic response. In the context of a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase to a specific target protein for degradation.







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